molecular formula C5H4BrNOS B109149 1-(4-Bromothiazol-2-YL)ethanone CAS No. 208264-53-3

1-(4-Bromothiazol-2-YL)ethanone

Cat. No.: B109149
CAS No.: 208264-53-3
M. Wt: 206.06 g/mol
InChI Key: YQJROTDRGHSQNZ-UHFFFAOYSA-N
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Description

1-(4-Bromothiazol-2-YL)ethanone is a heterocyclic organic compound with the molecular formula C5H4BrNOS It is characterized by the presence of a thiazole ring substituted with a bromine atom at the 4-position and an ethanone group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromothiazol-2-YL)ethanone can be synthesized through several methods. One common approach involves the reaction of 2,4-dibromothiazole with n-butyllithium (n-BuLi) in an ether solution at -78°C, followed by the addition of N-acetylmorpholine . This method yields the desired product with a high degree of purity.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and stringent quality control measures are essential in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromothiazol-2-YL)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The ethanone group can be oxidized or reduced under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the ethanone group to form alcohols or carboxylic acids.

Mechanism of Action

The mechanism of action of 1-(4-Bromothiazol-2-YL)ethanone involves its interaction with specific molecular targets and pathways. The thiazole ring is known to participate in various biochemical processes, including enzyme inhibition and receptor binding . The bromine atom and ethanone group contribute to the compound’s reactivity and ability to form stable complexes with biological molecules.

Comparison with Similar Compounds

1-(4-Bromothiazol-2-YL)ethanone can be compared with other thiazole derivatives, such as:

  • 1-(4-Methylthiazol-2-YL)ethanone
  • 1-(4-Chlorothiazol-2-YL)ethanone
  • 1-(4-Fluorothiazol-2-YL)ethanone

These compounds share a similar thiazole ring structure but differ in the substituents at the 4-positionFor example, the bromine atom in this compound imparts unique reactivity compared to the methyl, chloro, or fluoro groups in the other derivatives .

Properties

IUPAC Name

1-(4-bromo-1,3-thiazol-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNOS/c1-3(8)5-7-4(6)2-9-5/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQJROTDRGHSQNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC(=CS1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208264-53-3
Record name 1-(4-bromo-1,3-thiazol-2-yl)ethan-1-one
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